molecular formula C21H22N2O2 B2969084 Methyl 6-methyl-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate CAS No. 1207052-00-3

Methyl 6-methyl-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate

Cat. No.: B2969084
CAS No.: 1207052-00-3
M. Wt: 334.419
InChI Key: HARKPVOAEQZTSZ-UHFFFAOYSA-N
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Description

Methyl 6-methyl-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate is a quinoline derivative featuring a methyl ester at position 2, a methyl substituent at position 6, and a 4-isopropylphenylamino group at position 4. The structural uniqueness of this compound lies in the combination of electron-donating (methyl) and bulky hydrophobic (4-isopropylphenylamino) groups, which may influence its biological interactions and physicochemical properties.

Properties

IUPAC Name

methyl 6-methyl-4-(4-propan-2-ylanilino)quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-13(2)15-6-8-16(9-7-15)22-19-12-20(21(24)25-4)23-18-10-5-14(3)11-17(18)19/h5-13H,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARKPVOAEQZTSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2NC3=CC=C(C=C3)C(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methyl-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Substitution Reactions: The introduction of the methyl group and the amino group can be achieved through electrophilic substitution reactions. For example, methylation can be done using methyl iodide in the presence of a base.

    Esterification: The carboxylate ester group can be introduced through esterification reactions, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methyl iodide for methylation, and various halogenating agents for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of dihydroquinolines.

Scientific Research Applications

Methyl 6-methyl-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-methyl-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Positional Isomerism and Functional Groups

The target compound’s methyl ester at position 2 distinguishes it from other quinoline carboxylates. For example:

  • Methyl 6-methoxy-2-arylquinoline-4-carboxylates (): These feature a methoxy group at position 6 and an ester at position 4.
  • Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate (): The ester at position 3 and chloro substituent at position 6 introduce distinct electronic effects compared to the target compound’s methyl group at position 5. Chloro substituents typically enhance lipophilicity and metabolic stability .

Amino vs. Carboxylic Acid Derivatives

  • 6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid (): Replaces the amino group with a carboxylic acid at position 4. The acidic moiety increases water solubility but may reduce membrane permeability compared to the amino-linked hydrophobic group in the target compound .
  • 2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carboxylic acid (): Features a 4-isopropoxyphenyl group and carboxylic acid at position 4. The ether linkage (vs.

Key Differences :

  • 6-Methoxy derivatives () require methoxy group installation prior to esterification, whereas the target compound’s methyl group at position 6 may be introduced via Friedländer synthesis or directed C–H activation .
  • Chloro-substituted quinolines () often utilize chloroanilines as starting materials, followed by cyclocondensation reactions .

Data Tables

Table 1: Structural and Functional Comparison of Quinoline Derivatives

Compound Name Substituents (Positions) Functional Group Key Properties/Activities Reference
Target Compound 6-Me, 4-(4-iPrPhNH), 2-COOMe Methyl ester Potential MDR modulation -
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate 6-OMe, 2-Ph, 4-COOMe Methyl ester P-gp inhibition
6-Chloro-2-(4-iPrPh)quinoline-4-carboxylic acid 6-Cl, 2-(4-iPrPh), 4-COOH Carboxylic acid High lipophilicity
Ethyl 6-chloro-2-Me-4-Ph-quinoline-3-carboxylate 6-Cl, 2-Me, 4-Ph, 3-COOEt Ethyl ester Anti-tuberculosis

Biological Activity

Methyl 6-methyl-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate is a synthetic compound belonging to the quinoline class, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article delves into its biological activity, highlighting its mechanisms of action, efficacy against various diseases, and relevant research findings.

  • Molecular Formula : C19H22N2O2
  • Molecular Weight : 310.39 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have shown that quinoline derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound, 12c, demonstrated IC50 values ranging from 0.010 to 0.042 µM against MCF-7 (breast cancer), HL-60 (leukemia), HCT-116 (colon cancer), and HeLa (cervical cancer) cells. Mechanistically, these compounds inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and inducing apoptosis through mitochondrial pathways .

Antimalarial Activity

Quinoline compounds are historically recognized for their antimalarial properties. In vitro studies have indicated that this compound possesses moderate to high antimalarial activity against Plasmodium falciparum, with IC50 values comparable to those of established antimalarials like chloroquine . The mechanism involves inhibition of hematin crystallization, a critical process in the detoxification of heme within malaria parasites .

Phosphodiesterase Inhibition

Another area of interest is the inhibition of phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways. Quinoline derivatives have been explored for their potential as PDE inhibitors, which could lead to therapeutic applications in conditions such as asthma and erectile dysfunction .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 ValueMechanism of Action
AnticancerMCF-70.010 - 0.042 µMInhibition of tubulin polymerization
AntimalarialPlasmodium falciparumComparable to CQInhibition of hematin crystallization
PDE InhibitionVariousNot specifiedModulation of cellular signaling pathways

Case Study: Antiproliferative Effects

In a study focusing on a series of quinoline derivatives, compound 12c was highlighted for its exceptional antiproliferative properties. The study detailed how it effectively induced apoptosis in cancer cells while sparing non-cancerous cells, showcasing its potential as a targeted cancer therapy .

Safety and Toxicology

Toxicological assessments have been conducted on related quinoline compounds, indicating low cytotoxicity at therapeutic concentrations. For example, compounds tested against HepG2 and HeLa cell lines showed no significant cytotoxic effects up to concentrations of 100 µg/mL .

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